molecular formula C20H19N3OS B2985756 (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 346409-50-5

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2985756
CAS No.: 346409-50-5
M. Wt: 349.45
InChI Key: MEBPLQYJFPHVNG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic compound featuring a benzo[d]thiazole core linked to a piperazine ring via a ketone group, with a propen-1-one moiety substituted by a phenyl group in the E configuration. The piperazine linker enhances solubility and bioavailability, while the cinnamoyl (propen-1-one) group may contribute to interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-11H,12-15H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBPLQYJFPHVNG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C23H20N4O3S
  • Molecular Weight : 448.51 g/mol
  • Physical State : Yellow crystalline solid
  • Melting Point : 267-269 °C
  • Solubility : Sparingly soluble in water, soluble in organic solvents like methanol and DMSO.

Synthesis and Characterization

The synthesis of this compound involves a multistep process, typically starting with the condensation of 4-(benzo[d]thiazol-2-yl)piperazine with appropriate aldehydes, followed by reduction and purification. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes critical to physiological processes:

Enzyme Inhibition Type IC50 Value
AcetylcholinesteraseCompetitiveTBD
ButyrylcholinesteraseNon-competitiveTBD
Carbonic AnhydraseMixedTBD

These enzymes are involved in neurotransmission and acid-base balance, making the compound a candidate for treating conditions like Alzheimer's disease and glaucoma .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, it demonstrated significant activity against Jurkat T-cells and A431 epidermoid carcinoma cells:

Cell Line IC50 Value (µM)
Jurkat<10
A431<15

These findings suggest that the compound may possess anti-cancer properties, warranting further investigation into its mechanism of action .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Preliminary results indicate effectiveness against several pathogens:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results suggest potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies illustrate the application of this compound in pharmacological research:

  • Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaques, indicating its potential as a therapeutic agent.
  • Cancer Treatment : A study involving human cancer cell lines showed that treatment with this compound led to apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer drug.

Current Research Trends

Research is ongoing to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Studies are focusing on:

  • Mechanistic studies to understand how it interacts with target enzymes.
  • Development of analogs to enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • Target Compound : Features a simple phenyl group on the propen-1-one chain. Molecular weight: ~348.44 g/mol (calculated for C₂₀H₁₈N₃OS).
  • (E)-1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 899748-88-0): Incorporates electron-withdrawing nitro (-NO₂) and methyl (-CH₃) groups on the benzo[d]thiazole and aryl rings, respectively.
  • 3b (p-Chlorophenyl-substituted analogue from ) : Exhibits potent antibacterial activity against Staphylococcus aureus (comparable to tetracycline), attributed to the electron-withdrawing chlorine atom enhancing membrane penetration .

Piperazine Substitution Patterns

  • Target Compound : Piperazine is directly substituted with benzo[d]thiazole.
  • (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () : The piperazine nitrogen is modified with a bulky bis(4-methoxyphenyl)methyl group. This steric hindrance may reduce off-target interactions but could limit blood-brain barrier penetration for CNS applications .

Functional Analogues with Cinnamoyl Moieties

  • (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (CAS 478064-17-4): Incorporates a methoxyphenyl group and a benzodioxole ring, increasing lipophilicity and metabolic stability. Such modifications are common in CNS-targeting drugs .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound ~348.44 Phenyl, benzo[d]thiazole Not reported (theoretical)
3b (p-Chlorophenyl) ~568.2 (for 11k) p-Chlorophenyl, urea Anti-S. aureus (MIC ≈ 1 µg/mL)
CAS 899748-88-0 ~434.6 3-Nitrophenyl, 5,6-dimethylbenzothiazole Undisclosed (structural study)
Compound ~494.3 Bis(4-methoxyphenyl)methyl, 4-methylphenyl Neuroprotective potential

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: Nitro (-NO₂) or chloro (-Cl) substituents on the aryl ring enhance antimicrobial activity by increasing electrophilicity and membrane permeability .
  • Piperazine Modifications : Bulky substituents (e.g., bis(4-methoxyphenyl)methyl) may improve selectivity but reduce solubility .
  • Cinnamoyl Flexibility : The E-configured propen-1-one group is critical for maintaining planarity, facilitating π-π stacking with biological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one?

  • Methodological Answer : Utilize Claisen-Schmidt condensation, as demonstrated in analogous chalcone syntheses. React 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with benzaldehyde in ethanol under basic conditions (e.g., NaOH) at room temperature, monitoring progress via TLC . For improved yields, consider solvent-free conditions or microwave-assisted synthesis, as seen in similar Friedel-Crafts acylation protocols . Purify via recrystallization (e.g., 1,4-dioxane) to remove unreacted intermediates .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the α,β-unsaturated ketone (δ ~7.5–8.5 ppm for enone protons) and piperazine/benzothiazole moieties .
  • HRMS : Verify molecular mass (e.g., [M+H]+) with <5 ppm error .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .

Q. How can crystallographic data be obtained to resolve the compound’s 3D structure?

  • Methodological Answer : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol). Use X-ray diffraction (Cu-Kα radiation) to determine unit cell parameters and refine structure with software like SHELXL. Compare bond lengths/angles with analogous piperazine-chalcone hybrids (e.g., (E)-1-(4-benzhydrylpiperazin-1-yl)-3-(2-ethoxyphenyl)prop-2-en-1-one) .

Advanced Research Questions

Q. How to address contradictions in reaction yields reported across different synthetic routes?

  • Methodological Answer : Systematically evaluate variables:

  • Catalyst : Compare NaOH (51–53% yield) vs. piperidine (higher yields in reflux conditions) .
  • Solvent : Polar protic (ethanol) vs. aprotic (1,4-dioxane) effects on enone stability .
  • Workflow : Use DOE (Design of Experiments) to isolate critical factors. Reconcile discrepancies by replicating protocols from conflicting studies .

Q. What experimental design is recommended for assessing the compound’s in vitro cytotoxicity?

  • Methodological Answer :

  • Cell Lines : Test against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) .
  • Protocol : Use SRB assays with RPMI-1640 medium, 5% FBS, and 48–72 hr incubation. Include CHS-828 as a positive control .
  • Dose Range : 0.1–100 µM, with DMSO controls ≤0.5% to exclude solvent toxicity .

Q. How to investigate structure-activity relationships (SAR) for modifications to the benzothiazole or piperazine moieties?

  • Methodological Answer :

  • Piperazine Substitution : Synthesize analogs with bulky groups (e.g., benzhydryl or bis(4-methoxyphenyl)methyl ) to assess steric effects on receptor binding.
  • Benzothiazole Modification : Replace sulfur with oxygen (benzoxazole) or vary substituents (e.g., chloro, methoxy) to evaluate electronic impacts .
  • Biological Correlation : Cross-reference cytotoxicity data with computational docking (e.g., AutoDock Vina) to prioritize high-affinity analogs .

Q. What computational approaches can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use PDB structures (e.g., EGFR Kinase: 1M17) to model binding. Focus on hydrogen bonding between the enone carbonyl and active-site residues .
  • ADMET Prediction : Employ SwissADME to estimate permeability (LogP ≈3.5) and PAINS filters to rule out promiscuity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.